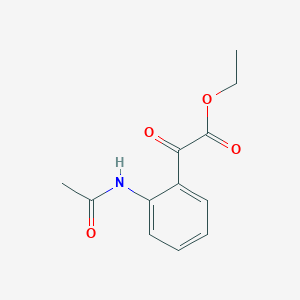
1,14-Tetradecanediamine
Overview
Description
1,14-Tetradecanediamine: is a long-chain diamine with the molecular formula C14H32N2 tetradecane-1,14-diamine and 1,14-diaminotetradecane . This compound is characterized by having two primary amine groups (-NH2) attached to the terminal carbons of a fourteen-carbon aliphatic chain. It is a white to yellow solid at room temperature and is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,14-Tetradecanediamine can be synthesized through various methods, including the hydrogenation of nitriles and the reaction of alkyl halides with ammonia or amines. One common method involves the reduction of 1,14-tetradecanedinitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve complete reduction .
Industrial Production Methods:
In industrial settings, this compound is produced through the catalytic hydrogenation of 1,14-tetradecanedinitrile. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often palladium or nickel, to facilitate the reduction of the nitrile groups to primary amines. The reaction is conducted in a high-temperature reactor to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions:
1,14-Tetradecanediamine undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1,14-Tetradecanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of polymers, such as nylon and polyester.
Industry: It is used in the production of surfactants, agrochemicals, and as a monomer for polyamide plastics.
Mechanism of Action
The mechanism of action of 1,14-tetradecanediamine involves its interaction with various molecular targets and pathways. The primary amine groups allow it to form stable complexes with metals and participate in transmetalation reactions. In biological systems, it can interact with GABA receptors and cholinesterases, modulating their activity and potentially exerting neuroprotective effects .
Comparison with Similar Compounds
1,12-Dodecanediamine: A shorter-chain diamine with similar chemical properties but different physical characteristics due to the shorter carbon chain.
1,16-Hexadecanediamine: A longer-chain diamine with similar reactivity but different solubility and melting point.
1,10-Decanediamine: Another shorter-chain diamine used in similar applications but with different physical properties.
Uniqueness:
1,14-Tetradecanediamine is unique due to its fourteen-carbon aliphatic chain, which provides a balance between flexibility and rigidity. This makes it particularly useful in the synthesis of polymers and macrocyclic compounds, where the length of the carbon chain can influence the properties of the final product.
Properties
IUPAC Name |
tetradecane-1,14-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVPBWBOFXVAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCN)CCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228072 | |
| Record name | 1,14-Tetradecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-02-6 | |
| Record name | 1,14-Tetradecanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,14-Tetradecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,14-tetradecanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


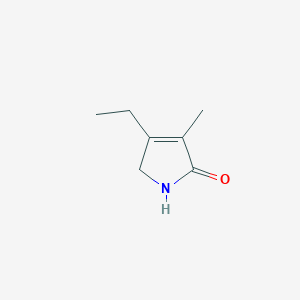


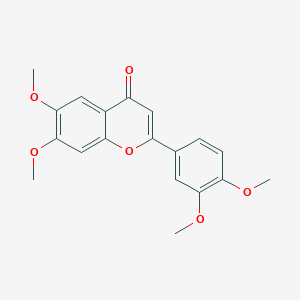



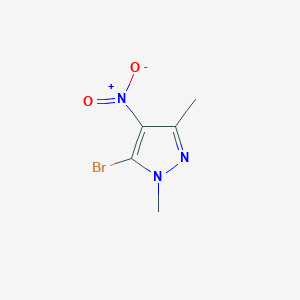
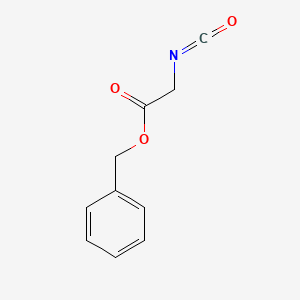


![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)

